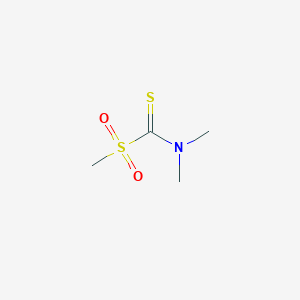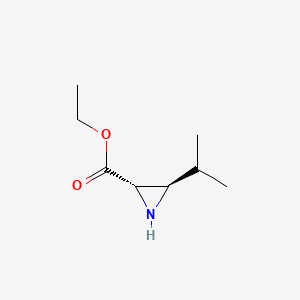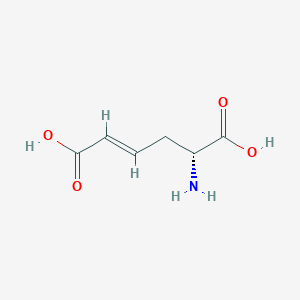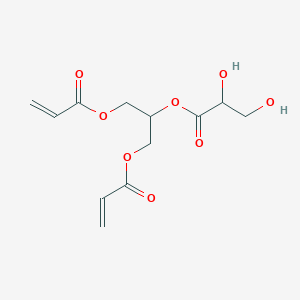
Propylene glycol glycerolate diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol glycerolate diacrylate is a multifunctional monomer commonly used in the production of polymers. It is known for its ability to form cross-linked networks, which enhance the mechanical properties of the resulting materials. This compound is particularly valued in industries such as pharmaceuticals, coatings, and adhesives due to its versatility and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propylene glycol glycerolate diacrylate is typically synthesized through the esterification of propylene glycol with acrylic acid in the presence of a catalyst. The reaction involves heating the mixture to a specific temperature range, usually between 70-115°C, and maintaining these conditions for several hours to ensure complete esterification . The process may also involve the use of polymerization inhibitors to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. The mixture is typically washed with soda water and sodium chloride solutions to remove impurities, followed by separation and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Propylene glycol glycerolate diacrylate primarily undergoes addition reactions, particularly in the formation of polymer networks. It can react with various amines and other compounds to form cross-linked structures .
Common Reagents and Conditions: Common reagents used in reactions with this compound include tri-functional amines and other cross-linking agents. These reactions are often carried out in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of homogeneous polymer networks .
Major Products: The major products formed from reactions involving this compound are typically cross-linked polymers with enhanced mechanical properties. These polymers are used in various applications, including coatings, adhesives, and biomedical devices .
Aplicaciones Científicas De Investigación
Propylene glycol glycerolate diacrylate has a wide range of scientific research applications. It is used as a cross-linking agent in the synthesis of polymer networks, which are essential in the development of advanced materials for coatings, adhesives, and biomedical devices . Additionally, it serves as a support material in solid-phase peptide synthesis, where its unique properties facilitate the efficient synthesis of complex peptides .
Mecanismo De Acción
The mechanism of action of propylene glycol glycerolate diacrylate involves its ability to form cross-linked networks through addition reactions. The compound’s molecular structure, which includes multiple reactive acrylate groups, allows it to interact with various cross-linking agents and form stable polymer networks. These networks enhance the mechanical properties of the resulting materials, making them suitable for a wide range of applications .
Comparación Con Compuestos Similares
Similar Compounds:
- Ethylene glycol diacrylate
- Polypropylene glycol diacrylate
- Ethylene glycol dimethacrylate
- Polypropylene glycol dimethacrylate
Uniqueness: Compared to similar compounds, propylene glycol glycerolate diacrylate offers unique advantages in terms of its reactivity and the mechanical properties of the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability .
Propiedades
Fórmula molecular |
C12H16O8 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1,3-di(prop-2-enoyloxy)propan-2-yl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C12H16O8/c1-3-10(15)18-6-8(7-19-11(16)4-2)20-12(17)9(14)5-13/h3-4,8-9,13-14H,1-2,5-7H2 |
Clave InChI |
QGKBQQSEWHTVGV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC(COC(=O)C=C)OC(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
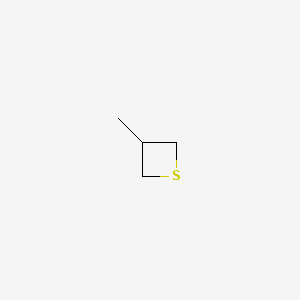

![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
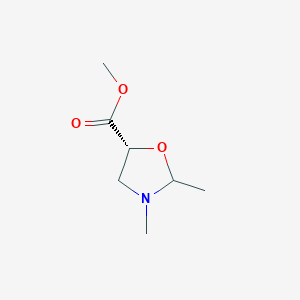
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
